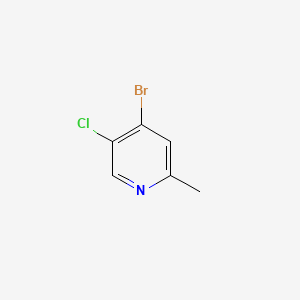

4-Bromo-5-chloro-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

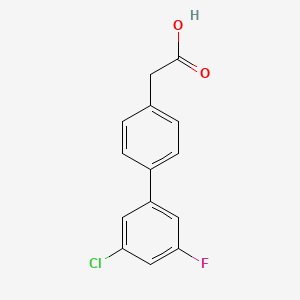

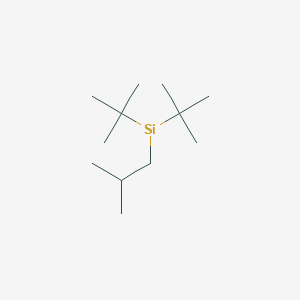

“4-Bromo-5-chloro-2-methylpyridine” is a chemical compound with the CAS Number: 1211529-34-8 . It has a molecular weight of 206.47 and its linear formula is C6H5BrClN . It is typically stored in an inert atmosphere at 2-8°C . The compound is usually in a solid or liquid physical form .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methylpyridine” is represented by the linear formula C6H5BrClN .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.47 . It is typically stored in an inert atmosphere at 2-8°C . The compound is usually in a solid or liquid physical form .

Aplicaciones Científicas De Investigación

Agrochemical Industry

- Summary of Application : 4-Bromo-5-chloro-2-methylpyridine is used as a key structural motif in active agrochemical ingredients . It’s a key intermediate in the synthesis of various crop-protection products .

- Results or Outcomes : The major use of these derivatives is in the protection of crops from pests .

Pharmaceutical Industry

- Summary of Application : This compound is used in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-tumor agents .

- Results or Outcomes : Several pharmaceutical and veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Preparation of Crown-Ester-Bipyridines and Viologens

- Summary of Application : 4-Bromo-5-chloro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .

- Methods of Application : The preparation involves sodium or nickel reductive coupling, side chain oxidation, and esterification .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the preparation of 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole .

- Results or Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

Preparation of Phenyloxadiazolyl Pyridines

- Summary of Application : 4-Bromo-5-chloro-2-methylpyridine is used as a starting material in the preparation of phenyloxadiazolyl pyridines . These compounds are being evaluated as immunomodulating agents .

Synthesis of 2-Substituted Pyridines

- Summary of Application : This compound can be used in the synthesis of 2-substituted pyridines . These compounds have a wide range of applications in pharmaceuticals and agrochemicals .

- Methods of Application : The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

- Results or Outcomes : The process affords 2-substituted pyridines in good yields .

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-5-chloro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVMDSYZOIIFLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)